molecular formula C9H10N2OS B12876113 2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole

2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole

Cat. No.: B12876113
M. Wt: 194.26 g/mol
InChI Key: RCXGWXMERILNCK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with methylthio-substituted aldehydes under acidic conditions to form the benzoxazole ring . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, which provides a green and efficient method for synthesizing benzoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored for its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole is unique due to the presence of both aminomethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

(6-methylsulfanyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C9H10N2OS/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3

InChI Key

RCXGWXMERILNCK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(O2)CN

Origin of Product

United States

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